Dowex 50

Description

Structure

3D Structure

Propriétés

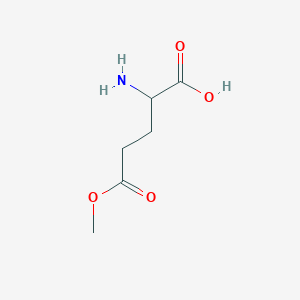

IUPAC Name |

2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28677-37-4 | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20859653 | |

| Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14487-45-7, 1499-55-4 | |

| Record name | 5-Methyl hydrogen glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5)-Methyl L-hydrogen glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl DL-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1499-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl DL-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dowex 50W-X8 Resin: A Technical Guide for Researchers

Dowex 50W-X8 is a high-performance, strongly acidic cation exchange resin extensively utilized across research, pharmaceutical development, and industrial processes.[1][2] Its reliability and versatility make it an essential tool for purification, separation, and catalysis. This guide provides an in-depth overview of its technical specifications, mechanism of action, and key experimental protocols for scientific professionals.

Core Properties and Specifications

Dowex 50W-X8 is composed of a polystyrene matrix cross-linked with 8% divinylbenzene, providing a balance of porosity, mechanical strength, and chemical stability.[3] The functional groups are sulfonic acid (-SO₃H), which impart strong acidic properties and a high affinity for cations across a wide pH range.[1] The resin is typically supplied as moist, spherical beads in various mesh sizes to suit different flow and resolution requirements.[1][4]

Quantitative Data Summary

The key physical and chemical properties of Dowex 50W-X8 are summarized in the table below for easy reference and comparison.

| Property | Value / Description | Citations |

| Matrix | Gel-type Styrene Divinylbenzene Copolymer | [5] |

| Cross-linkage | 8% Divinylbenzene | [3][5] |

| Functional Group | Sulfonic Acid (-SO₃H) | [4][5] |

| Ionic Form (as shipped) | Hydrogen (H⁺) | [3] |

| Exchange Capacity | ~1.7 meq/mL or eq/L (wetted bed volume) | [4] |

| Moisture Content | 50-58% | [5] |

| Particle Size Range | Available in 16-50, 50-100, 100-200, 200-400 mesh | [4][5][6] |

| Operating Temperature | ~120°C (250°F) suggested maximum | [7] |

| pH Stability | Effective across the full pH range (0-14) | [1] |

| Solubility | Insoluble in water | [8] |

| Appearance | Pale cream to beige/brown beads or moist spheres | [4][8] |

Mechanism of Action: Cation Exchange

The fundamental principle behind Dowex 50W-X8 is a reversible chemical reaction where cations in a liquid phase are exchanged for cations of like charge on the resin's sulfonic acid functional groups.[1][9] When the resin is in its hydrogen (H⁺) form, it will readily release a proton (H⁺) in exchange for another cation (e.g., Na⁺, Ca²⁺, or cationic organic molecules) from the surrounding solution, effectively binding the target cation to the resin.

References

- 1. CAS 11119-67-8: Dowex 50W-X8 | CymitQuimica [cymitquimica.com]

- 2. Dowex® 50 W X 8, 50 g, CAS No. 11119-67-8 | Cation Exchanger | Dowex® Ion Exchanger | Ion Exchanger | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 3. gfschemicals.com [gfschemicals.com]

- 4. questpair.com [questpair.com]

- 5. Dowex 50W X8 Ion Exchange Resin hydrogen form, 200-400 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dowex 50W X8 hydrogen form, strongly acidic, 16-50mesh 69011-20-7 [sigmaaldrich.com]

- 8. DOWEX(R) 50 WX8 | 11119-67-8 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Dowex 50 principle of cation exchange

An In-depth Technical Guide on the Core Principle of Dowex 50 Cation Exchange

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a strongly acidic cation exchange resin renowned for its versatility and stability in a wide range of laboratory and industrial applications.[1][2] It is synthesized from a copolymer of polystyrene cross-linked with divinylbenzene (B73037) (DVB), which forms an insoluble, porous bead matrix.[2][3] The functional groups responsible for its cation exchange capability are sulfonic acid (-SO₃H) groups attached to the aromatic rings of the polystyrene backbone.[4][5][6] This structure confers strong acidic properties, allowing the resin to operate effectively across the entire pH range (0-14).[2][4] this compound is widely utilized in processes such as water purification, separation of biomolecules, chemical synthesis catalysis, and drug development for the purification of active pharmaceutical ingredients.[1][3][7]

Core Principle and Mechanism of Cation Exchange

Cation exchange chromatography is a technique used to separate molecules based on their net positive surface charge.[8] The core principle of this compound relies on a reversible electrostatic interaction. The resin's fixed, negatively charged sulfonate functional groups (-SO₃⁻) are associated with mobile counter-ions (cations), typically hydrogen (H⁺) or sodium (Na⁺) ions in its regenerated form.[4][9]

When a solution containing various cations passes through the resin, the cations in the solution compete with the resin's counter-ions for the binding sites on the sulfonate groups. Cations with a higher positive charge or a greater affinity for the resin will displace the existing counter-ions and bind to the stationary phase.[8] The overall process can be represented by the following equilibrium reaction, where R represents the resin matrix:

R-SO₃⁻H⁺ + C⁺ ⇌ R-SO₃⁻C⁺ + H⁺

Molecules with little or no positive charge pass through the column unretained, while positively charged molecules are captured. The separation of bound molecules is then achieved by altering the mobile phase conditions, typically by increasing the ionic strength (salt concentration) or changing the pH to elute the bound cations in order of their increasing affinity for the resin.[8][9] Both electrostatic and hydrophobic interactions can play a role in the binding mechanism, particularly for complex molecules like cytostatic drugs.[10]

Physicochemical Properties of Dowex 50W Resins

The properties of this compound resins can be tailored by varying the degree of divinylbenzene cross-linking (indicated by the "X" number, e.g., X4, X8) and the particle size (mesh). These variations influence the resin's performance characteristics, such as exchange capacity, swelling, and mechanical stability.

Table 1: General Properties of Dowex 50W Series

| Property | Description | Value / Range | Citations |

| Matrix | Copolymer structure | Polystyrene-Divinylbenzene (Gel) | [4][11] |

| Functional Group | Active group for ion exchange | Sulfonic Acid (-SO₃H) | [4][6] |

| Ionic Form (as shipped) | Mobile counter-ion | H⁺ or Na⁺ | [4] |

| pH Stability | Operational pH range | 0 - 14 | [4] |

| Maximum Temperature | Recommended maximum operating temperature | ~120°C - 150°C | [4][11] |

| Moisture Retention | Water content in the fully swollen resin | 50% - 58% | [4][11] |

Table 2: Specification Data for Common Dowex 50W X8 Variants

| Specification | Dowex 50W X8 (16-50 mesh) | Dowex 50W X8 (200-400 mesh) | Citations |

| Cross-linkage | Percentage of Divinylbenzene (DVB) | 8% | [11] |

| Particle Size | Mesh range | 16-50 mesh | 200-400 mesh |

| Total Exchange Capacity | Milliequivalents per milliliter of wet resin | ~1.1 meq/mL | ~1.1 meq/mL |

| Total Exchange Capacity | Equivalents per liter of resin bed | ≥1.7 eq/L | ≥1.7 eq/L |

Visualizing Core Concepts

The Cation Exchange Mechanism

The diagram below illustrates the fundamental exchange process at the molecular level. A cation (C⁺) from the mobile phase displaces a counter-ion (H⁺) bound to the negatively charged sulfonic acid group on the resin's polymer matrix.

Caption: Molecular principle of cation exchange on a Dowex sulfonic acid resin.

Logical Relationships of Resin Properties

The degree of divinylbenzene (DVB) cross-linking is a critical parameter that dictates the resin's physical and chemical properties, creating a trade-off between different performance characteristics.

Caption: Impact of DVB cross-linking on key Dowex resin performance metrics.

Experimental Protocols

Protocol 1: Resin Activation and Regeneration (H⁺ Form)

This protocol describes the steps to prepare and activate this compound resin into its hydrogen (H⁺) form, which is necessary for many applications. This procedure also applies to regenerating a used column.

-

Hydration : If the resin is dry, suspend it in a surplus of deionized (DI) water and allow it to swell for several hours or overnight. This prevents bead fracture from osmotic shock in later steps.[12]

-

Fines Removal : Gently swirl the hydrated resin in DI water, allow the beads to settle for 5-10 minutes, and carefully decant the supernatant containing fine particles. Repeat this washing step 3-5 times until the supernatant is clear.[12]

-

Acid Activation : Transfer the washed resin to a beaker or a suitable column. Pass 3-5 bed volumes of a strong acid (e.g., 1-2 M HCl or H₂SO₄) slowly through the resin bed. This step ensures all sulfonate groups are protonated (converted to the H⁺ form).[12] Allow the resin to sit in the acid for at least 30-60 minutes to ensure complete exchange.[12]

-

Rinsing : Wash the resin with a continuous flow of DI water until the pH of the effluent is neutral (i.e., matches the pH of the DI water source).[12] This is critical to remove all excess acid.

-

Storage : The activated resin should be stored in DI water to keep it fully hydrated and ready for use.[12]

Protocol 2: General Workflow for Cation Exchange Chromatography

This workflow outlines the standard procedure for separating a target molecule using a column packed with activated this compound resin.

Caption: Standard experimental workflow for protein or small molecule separation.

Methodology Details:

-

Equilibration : The column is flushed with a starting buffer of low ionic strength at a specific pH. At this pH, the target molecule must have a net positive charge to bind to the negatively charged resin.[8]

-

Sample Loading : The sample is dissolved in the same starting buffer and loaded onto the column. Positively charged molecules will bind to the resin.

-

Wash : The column is washed with the starting buffer to remove any molecules that did not bind.

-

Elution : The separation of bound molecules is achieved by either:

-

Application in Drug Development : This technique is used to remove non-encapsulated cationic drugs (like doxorubicin (B1662922) or cisplatin) from liposomal formulations, providing a rapid and efficient purification method.[10] It is also used in the separation and purification of various chemical and pharmaceutical compounds.[2][13]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 11119-67-8: Dowex 50W-X8 | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Dowex 50wx8 Ion Exchange Resin - Buy Dowex 50WX8, strong acid cation resin, 8% cross-linkage Product on Hebei UMEK Environment Machine Co., Ltd. [cnumek.com]

- 5. Dowex(R), 50WX8-200, Ion Exchange Resin, Dowex-50W-hydrogen, Spectrum Chemical 100 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

- 6. chembk.com [chembk.com]

- 7. Dowex® 50 W X 8, 1 kg, CAS No. 11119-67-8 | Cation Exchanger | Dowex® Ion Exchanger | Ion Exchanger | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 8. bio-rad.com [bio-rad.com]

- 9. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 10. The interaction of cytostatic drugs with adsorbents in aqueous media. The potential implications for liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dowex 50W X8 hydrogen form, strongly acidic, 16-50mesh 69011-20-7 [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Dowex 50WX8: A Comprehensive Technical Guide to its Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Dowex 50WX8 ion-exchange resin, focusing on its fundamental characteristics: the functional group and the polymer matrix. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize this versatile resin in their laboratory and manufacturing processes.

Core Composition: Functional Group and Matrix

Dowex 50WX8 is a strongly acidic cation exchange resin.[1] Its robust and reliable performance stems from its specific chemical structure, which consists of two primary components: a sulfonic acid functional group and a cross-linked polystyrene-divinylbenzene matrix.

Functional Group: Sulfonic Acid

The active component of Dowex 50WX8 is the sulfonic acid group (-SO₃H).[1][2] These groups are covalently bonded to the polymer matrix and are responsible for the resin's ion exchange capabilities. The hydrogen ion (H⁺) of the sulfonic acid group is readily exchanged for other cations in a surrounding solution. This makes the resin particularly effective for applications requiring the removal or exchange of positive ions. The sulfonic acid is a strong acid functional group, meaning it remains ionized across a wide pH range (0-14), ensuring consistent performance in various chemical environments.[1][2]

Matrix: Polystyrene-Divinylbenzene Copolymer

The inert, solid support for the sulfonic acid functional groups is a copolymer matrix of polystyrene and divinylbenzene (B73037) (DVB).[1][2][3] This matrix is created by the copolymerization of styrene (B11656) with divinylbenzene, which acts as a cross-linking agent. The "X8" in Dowex 50WX8 signifies that the resin has a nominal cross-linking of 8% with divinylbenzene.[3][4] This level of cross-linking provides a balance of properties:

-

Porosity and Ion Accessibility: The 8% DVB content creates a gel-type structure with controlled porosity, allowing ions to diffuse into and out of the resin beads to interact with the functional groups.[2]

-

Physical Durability: The cross-linking imparts mechanical strength and chemical stability to the resin beads, making them resistant to physical degradation and stable in the presence of various solvents.[2]

-

Swelling Characteristics: The degree of cross-linking influences how much the resin beads swell in different solvents and ionic forms. The 8% cross-linking results in moderate and predictable swelling.

Quantitative Data Summary

The physical and chemical properties of Dowex 50WX8 are critical for designing and optimizing experimental and industrial processes. The following table summarizes key quantitative data for various commercially available grades of this resin.

| Property | Value | References |

| Matrix | Styrene-Divinylbenzene (Gel) | [2][3][4] |

| Functional Group | Sulfonic Acid | [1][2][3] |

| Cross-linking | 8% Divinylbenzene | [3][4] |

| Ionic Form as Shipped | Hydrogen (H⁺) or Sodium (Na⁺) | [2] |

| Total Exchange Capacity | ≥1.7 meq/L (Na⁺ form), ~1.1 meq/mL (wetted bed volume) | [2][5] |

| Moisture Retention | 50-58% | [2][3][6] |

| Particle Size Range | Available in various mesh sizes (e.g., 16-50, 50-100, 100-200, 200-400) | [2][3][4] |

| Maximum Operating Temp. | 150°C | [2] |

| pH Range | 0-14 | [2] |

Experimental Protocols

This section provides detailed methodologies for common applications of Dowex 50WX8, including resin activation and its use in cation exchange chromatography and as a catalyst.

Resin Activation and Regeneration (Conversion to H⁺ Form)

Before its initial use or after it has been exhausted, Dowex 50WX8 often needs to be activated or regenerated to its hydrogen (H⁺) form. This protocol ensures the resin is ready for cation exchange.

Materials:

-

Dowex 50WX8 resin

-

Deionized water

-

1 M Hydrochloric acid (HCl) or 1 M Sulfuric acid (H₂SO₄)

-

Beakers

-

Glass stirring rod

-

Buchner funnel and filter paper or chromatography column

Procedure:

-

Hydration: If the resin is in a dry state, it must be hydrated by soaking it in deionized water for several hours or overnight. This allows the resin beads to swell completely.

-

Washing: To remove any fine particles or impurities, wash the resin by creating a slurry in deionized water, allowing the beads to settle, and then decanting the supernatant. Repeat this process 3-4 times.

-

Acid Treatment:

-

Decant the water from the washed resin.

-

Add a sufficient volume of 1 M HCl or 1 M H₂SO₄ to create a slurry.

-

Stir the slurry gently with a glass rod for approximately 30-60 minutes. This step replaces any bound cations with H⁺ ions.

-

-

Rinsing:

-

Carefully decant the acid solution.

-

Wash the resin with several bed volumes of deionized water. This can be done by repeated decantation or by transferring the resin to a Buchner funnel or a chromatography column and flowing deionized water through it.

-

Continue rinsing until the pH of the effluent water is neutral (pH ~7), which can be checked with pH paper. This ensures all excess acid has been removed.

-

-

Storage: The activated resin should be stored in deionized water to keep it hydrated and ready for use.

Cation Exchange Chromatography for the Removal of Na⁺

This protocol provides a general procedure for using Dowex 50WX8 to remove sodium ions (Na⁺) from an aqueous solution of a non-ionic or anionic compound of interest.

Materials:

-

Activated Dowex 50WX8 (H⁺ form)

-

Aqueous solution containing the compound of interest and Na⁺ ions

-

Chromatography column

-

Deionized water

-

Collection flasks

Procedure:

-

Column Packing:

-

Create a slurry of the activated Dowex 50WX8 resin in deionized water.

-

Pour the slurry into the chromatography column, allowing the resin to settle and form a packed bed. Ensure there are no air bubbles in the resin bed.

-

Allow the excess water to drain until it is level with the top of the resin bed. Do not let the resin bed run dry.

-

-

Equilibration:

-

Pass 2-3 bed volumes of deionized water through the column to ensure it is properly equilibrated.

-

-

Sample Loading:

-

Carefully load the aqueous sample containing Na⁺ onto the top of the resin bed.

-

-

Elution:

-

Begin to elute the column with deionized water. The Na⁺ ions will exchange with the H⁺ ions on the resin and be retained in the column.

-

The compound of interest (if non-ionic or anionic) will pass through the column and can be collected in fractions.

-

-

Monitoring: The separation can be monitored by analyzing the collected fractions for the presence of the compound of interest and for the absence of Na⁺.

-

Regeneration: After use, the resin will be in the Na⁺ form and can be regenerated back to the H⁺ form using the protocol described in section 3.1.

Use as a Solid Acid Catalyst in Organic Synthesis

Dowex 50WX8 can serve as a reusable, heterogeneous acid catalyst for various organic reactions, such as esterifications and condensations. The following is a general protocol for its use in the synthesis of quinoxaline (B1680401) derivatives.

Materials:

-

1,2-diketone

-

o-aromatic diamine

-

Dowex 50WX8 (H⁺ form, dried if necessary for the reaction)

-

Water or an appropriate organic solvent

-

Round-bottom flask

-

Condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the 1,2-diketone (1.0 mmol), the o-aromatic diamine (1.2 mmol), and the solvent (e.g., 5 mL of water).

-

Add Dowex 50WX8 (e.g., 10 mol%) to the reaction mixture.

-

-

Reaction:

-

Attach a condenser to the flask and place it in a heating mantle or oil bath.

-

Heat the mixture to reflux with stirring for the required amount of time. The reaction progress can be monitored using an appropriate technique like Thin Layer Chromatography (TLC).

-

-

Catalyst Recovery:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The solid Dowex 50WX8 catalyst can be easily recovered by filtration.

-

Wash the recovered resin with a suitable solvent to remove any adsorbed products or reactants.

-

-

Product Isolation: The product can be isolated from the filtrate by standard workup procedures, such as extraction or evaporation of the solvent.

-

Catalyst Reuse: The recovered Dowex 50WX8 can be washed, dried if necessary, and reused for subsequent reactions.

Visualizations

The following diagrams illustrate the chemical structure of Dowex 50WX8 and a typical workflow for its use in cation exchange chromatography.

References

An In-depth Technical Guide to the Chemical Properties of Dowex® 50 Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Dowex® 50 resin, a strongly acidic cation exchange resin. This document delves into the fundamental characteristics of the resin, including its chemical structure, ion exchange capacity, selectivity, and stability. Detailed experimental protocols for key property analyses are provided, and quantitative data is summarized for ease of comparison.

Core Chemical Properties of Dowex® 50 Resin

Dowex® 50 is a strong acid cation exchange resin composed of a cross-linked polystyrene backbone with sulfonic acid functional groups (-SO₃H).[1] The degree of cross-linking, typically with divinylbenzene (B73037) (DVB), is a critical parameter that significantly influences the resin's properties. Common cross-linking percentages for Dowex® 50 are 2%, 4%, and 8% DVB.

The sulfonic acid functional groups are strong acids, making the resin effective over a wide pH range.[1] The fundamental ion exchange reaction can be represented as:

R-SO₃⁻H⁺ + M⁺ ⇌ R-SO₃⁻M⁺ + H⁺

Where 'R' represents the polystyrene-divinylbenzene matrix and 'M⁺' is a cation in solution.

Below is a diagram illustrating the fundamental structure of Dowex® 50 resin.

Ion Exchange Capacity

The ion exchange capacity is a measure of the quantity of ions that the resin can exchange. It is typically expressed in milliequivalents per gram of dry resin (meq/g) or milliequivalents per milliliter of wet resin (meq/mL). The total exchange capacity is influenced by the degree of cross-linking.

| Dowex® 50 Variant | Cross-linking (% DVB) | Total Exchange Capacity (eq/L) | Moisture Content (%) |

| Dowex® 50WX2 | 2% | ≥ 0.6 | 74 - 82 |

| Dowex® 50WX4 | 4% | ≥ 1.1 | 64 - 72 |

| Dowex® 50WX8 | 8% | ≥ 1.7 | 50 - 58 |

Table 1: Quantitative properties of different Dowex® 50 variants.

Selectivity

Dowex® 50 resin exhibits selectivity for different cations, which is its preference for one ion over another. This selectivity is influenced by factors such as the ionic charge and the hydrated radius of the ions. Generally, the resin shows a higher affinity for ions with a higher charge and a smaller hydrated radius. The selectivity also increases with a higher degree of cross-linking.

The general selectivity order for some common cations on Dowex® 50 is:

Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > H⁺ > Li⁺

| Ion | Selectivity Coefficient (vs. H⁺) on Dowex® 50W-X8 |

| Li⁺ | 0.8 |

| Na⁺ | 1.5 |

| K⁺ | 2.5 |

| Rb⁺ | 2.6 |

| Cs⁺ | 2.7 |

| Mg²⁺ | 2.9 |

| Ca²⁺ | 4.2 |

| Sr²⁺ | 5.2 |

| Ba²⁺ | 8.7 |

Table 2: Selectivity coefficients for various cations on Dowex® 50W-X8 relative to the hydrogen ion.

Stability

Dowex® 50 resin exhibits good thermal, chemical, and physical stability.

-

Thermal Stability: It is stable up to approximately 120°C in the H⁺ and Na⁺ forms.

-

Chemical Stability: The resin is resistant to dilute acids, bases, and most common organic solvents. However, it is susceptible to degradation by strong oxidizing agents.

-

Physical Stability: The resin beads are physically robust, although excessive mechanical stress can lead to fragmentation. The degree of swelling and shrinking during ion exchange cycles is influenced by the cross-linking; higher cross-linking leads to lower volume changes.

Experimental Protocols

Determination of Total Ion Exchange Capacity (Titration Method)

This protocol outlines the determination of the total ion exchange capacity of Dowex® 50 resin in the hydrogen form. The method is based on the principle of exchanging the hydrogen ions on the resin with sodium ions from a neutral salt solution, followed by titration of the released acid.[2][3]

Materials:

-

Dowex® 50 resin (H⁺ form)

-

1 M Sodium Chloride (NaCl) solution

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Glass chromatography column

-

Burette, beaker, Erlenmeyer flask

Procedure:

-

Resin Preparation: Accurately weigh approximately 1.0 g of the air-dried resin and record the mass.

-

Column Packing: Prepare a slurry of the weighed resin in deionized water and pour it into a glass chromatography column plugged with glass wool at the bottom. Allow the resin to settle, ensuring there are no air bubbles in the column.

-

Ion Exchange: Pass 50 mL of 1 M NaCl solution through the resin column at a flow rate of approximately 2-3 mL/minute. This will displace the H⁺ ions on the resin with Na⁺ ions.

-

Eluate Collection: Collect the eluate from the column in a clean 250 mL Erlenmeyer flask.

-

Washing: Wash the column with several portions of deionized water until the eluate is neutral. Collect all the washings in the same Erlenmeyer flask.

-

Titration: Add 2-3 drops of phenolphthalein indicator to the collected eluate and titrate with standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.

-

Calculation: The total ion exchange capacity in meq/g of dry resin is calculated using the following formula:

Capacity (meq/g) = (V × M) / W

Where:

-

V = Volume of NaOH used in the titration (mL)

-

M = Molarity of the NaOH solution (mol/L)

-

W = Weight of the dry resin (g)

-

References

Dowex 50: A Technical Guide to Exchange Capacity and Mesh Size for Researchers and Drug Development Professionals

An in-depth examination of the fundamental properties of Dowex 50 ion-exchange resin, focusing on its exchange capacity and mesh size. This guide provides researchers, scientists, and drug development professionals with the detailed technical information and experimental protocols necessary for effective application in laboratory and pharmaceutical settings.

This compound is a strongly acidic cation exchange resin composed of a cross-linked polystyrene-divinylbenzene (DVB) matrix with sulfonic acid functional groups.[1][2] It is widely utilized in various applications, including water purification, chromatography, and chemical synthesis.[3][4] In the pharmaceutical industry and drug development, it serves critical roles in the separation and purification of active pharmaceutical ingredients (APIs), excipients, and other biomolecules.[3][5] The performance of this compound is largely dictated by two key parameters: its ion exchange capacity and particle mesh size. Understanding these properties is crucial for method development, optimization, and scaling of purification processes.

Core Properties of this compound

The functionality of this compound resin is embedded in its porous, cross-linked polymer structure. The degree of cross-linking with divinylbenzene (B73037) (DVB), typically indicated as a percentage (e.g., X8 for 8% DVB), imparts mechanical and chemical stability to the resin beads.[1] The sulfonic acid groups (-SO₃H) are the active sites for cation exchange.[1]

Ion Exchange Capacity

The ion exchange capacity is a measure of the quantity of ions that can be exchanged by the resin and is a critical parameter for evaluating its performance.[6] It is typically expressed in terms of milliequivalents (meq) per milliliter of wet resin (volumetric capacity) or per gram of dry resin (gravimetric capacity).[7][8] The total exchange capacity represents the total number of functional groups within the resin.[9]

Several factors can influence the effective or "operating" capacity of the resin, including the pH of the solution, the concentration of the target ions, and the presence of competing cations.[9]

Mesh Size

The mesh size of the resin beads refers to the particle size distribution. It is an important factor that influences the flow characteristics within a chromatography column and the resolution of the separation.[2] Finer mesh sizes (higher mesh numbers) provide a larger surface area, leading to higher resolution separations, which are ideal for analytical and small-scale preparative applications.[1] Conversely, coarser mesh sizes (lower mesh numbers) are often used in larger-scale industrial applications where lower pressure drops are required.

Quantitative Specifications

The following tables summarize the key quantitative data for various this compound products, providing a comparative overview of their exchange capacities and mesh sizes.

| Product | Cross-linkage (%) | Mesh Size | Exchange Capacity (Wet Volume) | Moisture Content (%) |

| Dowex 50W X8 | 8 | 16-50 | ~1.7 eq/L or 1.1 meq/mL | 50-58 |

| Dowex 50W X8 | 8 | 50-100 | 1.1 meq/mL | 50-58 |

| Dowex 50W X8 | 8 | 100-200 | min. 1.7 eq/l | 45-55 |

| Dowex 50W X8 | 8 | 200-400 | 1.1 meq/mL | 50-58 |

| Dowex 50WX2 | Not Specified | 100-200 | >=0.6 meq/mL | 74-82 |

Data compiled from multiple sources.[1][7][10][11][12][13]

Experimental Protocols

Determination of Total Ion Exchange Capacity

This protocol outlines a common method for determining the total ion exchange capacity of a strong acid cation exchange resin like this compound in the hydrogen form (H+).[14][15]

Principle: The H+ ions on the resin are displaced by an excess of a neutral salt solution (e.g., sodium chloride or sodium sulfate). The released H+ ions in the eluate are then titrated with a standardized strong base (e.g., sodium hydroxide) to determine the total exchange capacity.[14][15]

Materials:

-

This compound resin (air-dried)

-

Chromatography column

-

0.5 M Sodium Sulfate (Na₂SO₄) solution

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Phenolphthalein (B1677637) indicator

-

Deionized water

-

Standard laboratory glassware (beakers, burette, Erlenmeyer flask)

Procedure:

-

Resin Preparation:

-

If the resin is dry, it must be hydrated by soaking in deionized water for several hours to allow for complete swelling.[16]

-

Wash the resin with deionized water to remove any impurities.[16]

-

To ensure the resin is in the H+ form, it can be treated with a strong acid like 1 M HCl, followed by thorough rinsing with deionized water until the rinse water is neutral.[16]

-

Air-dry the resin sample. Do not oven-dry, as this can damage the resin beads.[14]

-

-

Column Packing:

-

Accurately weigh approximately 0.9-1.0 grams of the air-dried resin.[14]

-

Fill the chromatography column about two-thirds full with deionized water.[14]

-

Create a slurry of the weighed resin in deionized water and transfer it to the column.[14]

-

Allow the resin to settle, ensuring no air bubbles are trapped in the resin bed.

-

-

Ion Exchange:

-

Drain the water from the column until the liquid level is just above the top of the resin bed.

-

Add approximately 5 mL of the 0.5 M Na₂SO₄ solution to the column.[14]

-

Adjust the flow rate to 2-3 mL per minute.[14]

-

Continuously add the Na₂SO₄ solution in small portions, ensuring the liquid level does not fall below the top of the resin.[14]

-

Collect all the eluate in a 500 mL Erlenmeyer flask.

-

-

Titration:

Calculation: The total exchange capacity in meq/g can be calculated using the following formula:

Exchange Capacity (meq/g) = (Volume of NaOH (L) × Molarity of NaOH (mol/L)) / Mass of dry resin (g) × 1000 meq/mol

General Workflow for Cation Exchange Chromatography using this compound

The following diagram illustrates a typical workflow for the application of this compound in cation exchange chromatography for the separation and purification of target molecules.

Applications in Drug Development

This compound resins are instrumental in various stages of drug development. Their applications range from the purification of antibiotics and amino acids to acting as drug carriers for sustained-release formulations.[3][12] The ability to efficiently separate charged molecules makes them invaluable for:

-

Purification of APIs: Removing charged impurities from the final drug substance.

-

Desalting: Exchanging salt ions for protons, effectively desalting a solution.

-

Catalysis: The acidic form of the resin can act as a solid-phase catalyst in organic synthesis.[7]

-

Drug Delivery Systems: Ion exchange resins are used in drug delivery systems (DDS) for controlled and sustained release of therapeutic agents.[3]

Conclusion

This compound is a versatile and robust cation exchange resin with a broad range of applications in research and pharmaceutical development. A thorough understanding of its fundamental properties, particularly ion exchange capacity and mesh size, is essential for the successful design and implementation of separation and purification protocols. The selection of the appropriate this compound variant should be based on the specific requirements of the application, balancing the need for high resolution with practical considerations of scale and process efficiency.

References

- 1. Thermo Scientific™ AmberChrom™ Dowex® 50WX8 (H) 200-400 mesh | LabMart Limited [labmartgh.com]

- 2. CAS 11119-67-8: Dowex 50W-X8 | CymitQuimica [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. The interaction of cytostatic drugs with adsorbents in aqueous media. The potential implications for liposome preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 7. Dowex 50W X8 Ion Exchange Resin hydrogen form, 16-50 mesh, strongly acidic | Sigma-Aldrich [sigmaaldrich.com]

- 8. membrain.cz [membrain.cz]

- 9. dardel.info [dardel.info]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. DOWEX® 50 WX8 (100 - 200 mesh) › DOWEX® Ion Exchange Resins›Ion Exchange Media › SERVA Electrophoresis GmbH [serva.de]

- 13. Dowex 50W X8 hydrogen form, strongly acidic, 50-100mesh 69011-20-7 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 16. researchgate.net [researchgate.net]

A Deep Dive into Dowex: Unraveling the Differences Between 50WX8 and 50WX4 Ion Exchange Resins

For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to experimental success. Among the myriad of tools available, ion exchange resins play a crucial role in purification, separation, and as catalysts. The Dowex 50W series, a line of strongly acidic cation exchange resins, is a staple in many laboratories. However, subtle differences in their specifications, particularly the degree of cross-linking, can have profound impacts on their performance. This technical guide provides an in-depth comparison of two prominent members of this series: Dowex 50WX8 and Dowex 50WX4.

The core distinction between Dowex 50WX8 and 50WX4 lies in their cross-linking agent, divinylbenzene (B73037) (DVB). The "X" number in their designation denotes the weight percentage of DVB in the polystyrene-divinylbenzene (PS-DVB) copolymer matrix. Consequently, Dowex 50WX8 possesses 8% DVB cross-linking, while Dowex 50WX4 has a lower 4% DVB content. This seemingly minor variation in polymer architecture gives rise to a cascade of differing physical and chemical properties, influencing everything from ion exchange capacity to swelling behavior and ultimately, their suitability for specific applications.

Core Structural and Functional Differences

The degree of DVB cross-linking acts as the master variable, dictating the resin's porosity, rigidity, and interaction with solvents and solutes. A higher degree of cross-linking, as seen in Dowex 50WX8, results in a more rigid and less porous structure. Conversely, the lower cross-linking of Dowex 50WX4 imparts greater flexibility and a more open network.

Quantitative Data Comparison

The differing physical structures of Dowex 50WX8 and 50WX4 manifest in measurable differences in their key performance parameters. The following tables summarize the typical properties of these two resins, compiled from various technical data sheets. It is important to note that exact values can vary depending on the specific grade and particle size of the resin.

| Property | Dowex 50WX8 | Dowex 50WX4 |

| Matrix | Polystyrene-Divinylbenzene (PS-DVB), Gel | Polystyrene-Divinylbenzene (PS-DVB), Gel |

| Functional Group | Sulfonic Acid | Sulfonic Acid |

| Ionic Form (as shipped) | H+ or Na+ | H+ or Na+ |

| Cross-linking | 8% DVB | 4% DVB |

| Moisture Retention | 50-58% | 74-82%[1] |

| Total Exchange Capacity (wet volume) | ≥1.7 eq/L | Typically lower than 8% cross-linked resins |

| Particle Size Range | Available in various mesh sizes (e.g., 50-100, 100-200, 200-400) | Available in various mesh sizes (e.g., 100-200, 200-400) |

| Maximum Operating Temperature | ~150°C | Generally lower than higher cross-linked resins |

Note: The total exchange capacity is often reported for the more common 8% cross-linked resin. The capacity of the 4% cross-linked resin is expected to be slightly lower on a wet volume basis due to its higher water content.

Impact on Experimental Performance

The choice between Dowex 50WX8 and 50WX4 is application-dependent, with the advantages of one often being a trade-off for the other.

Swelling Behavior: Dowex 50WX4, with its lower cross-linking, exhibits significantly more swelling in aqueous solutions compared to the more rigid Dowex 50WX8.[2] This is a critical consideration in column chromatography, as changes in resin volume can affect packing integrity and flow characteristics.

Kinetics and Diffusion: The more open structure of Dowex 50WX4 allows for faster diffusion of ions and larger molecules into and out of the resin beads. This can lead to faster reaction kinetics, which is advantageous in applications where rapid equilibration is desired.

Selectivity: While the degree of cross-linking can influence selectivity, for simple monovalent and divalent ions, the effect may not be substantial.[3] However, for larger organic molecules, the smaller pore size of Dowex 50WX8 may offer greater size-exclusion effects, potentially enhancing separation.

Physical and Chemical Stability: The higher cross-linking of Dowex 50WX8 provides superior physical stability, making it more resistant to mechanical stress and osmotic shock.[4] It also exhibits greater chemical stability, particularly in the presence of oxidizing agents.[4]

Applications in Research and Drug Development

Drug Delivery and Release: The degree of cross-linking directly impacts drug loading and release profiles. A comparative study on the sustained release of diltiazem (B1670644) found that the lower cross-linked Dowex 50WX4 provided a higher drug release rate compared to Dowex 50WX8.[1] This is attributed to the more open structure of the 4% cross-linked resin, which facilitates easier diffusion of the drug from the resin matrix.

Chromatographic Separations: The choice between the two resins for chromatography depends on the nature of the molecules being separated. For the separation of small molecules where high resolution is key and the analytes can readily access the functional groups, the more rigid Dowex 50WX8 is often preferred due to its better packing stability. For larger molecules, such as peptides or certain drug compounds, the larger pore size of Dowex 50WX4 might be necessary to allow for effective interaction with the stationary phase.

Solid-Phase Extraction (SPE): In SPE applications, the goal is often to retain an analyte of interest from a complex matrix. The higher capacity and physical robustness of Dowex 50WX8 can be advantageous for this purpose. However, for efficient elution in a minimal volume, the faster kinetics of Dowex 50WX4 might be beneficial.

Experimental Protocols

Determination of Ion Exchange Capacity

This protocol provides a general method for determining the total wet volume capacity of a strongly acidic cation exchange resin.

Materials:

-

Dowex resin sample (in H+ form)

-

Standardized 0.1 M NaOH solution

-

Phenolphthalein (B1677637) indicator

-

2 M NaCl solution

-

Graduated cylinder

-

Burette

-

Erlenmeyer flask

-

Chromatography column

Methodology:

-

Resin Preparation: Accurately measure a known volume (e.g., 10 mL) of the fully hydrated resin in a graduated cylinder.

-

Column Packing: Transfer the measured resin to a chromatography column, ensuring no air bubbles are trapped in the resin bed.

-

Elution: Pass an excess of 2 M NaCl solution (e.g., 100 mL) through the resin column at a controlled flow rate. This will displace all the H+ ions from the resin with Na+ ions. Collect the eluate in a clean Erlenmeyer flask.

-

Titration: Add a few drops of phenolphthalein indicator to the collected eluate. Titrate the eluate with the standardized 0.1 M NaOH solution until a persistent pink color is observed.

-

Calculation: The total wet volume capacity (in eq/L) can be calculated using the following formula: Capacity (eq/L) = (Volume of NaOH (L) × Molarity of NaOH (mol/L)) / Volume of Resin (L)

Protocol for In-Vitro Drug Release Study from Resinates

This protocol outlines a general procedure for comparing the release of a cationic drug from Dowex 50WX8 and 50WX4 resinates.

Materials:

-

Drug-resinate complexes (prepared by loading the drug onto the respective resins)

-

Dissolution apparatus (e.g., USP Apparatus 2 - paddle method)

-

Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

-

Syringes and filters

-

Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Methodology:

-

Preparation: Accurately weigh an amount of drug-resinate equivalent to a specific dose of the drug.

-

Dissolution: Place the drug-resinate in the dissolution vessel containing a known volume of pre-warmed dissolution medium. Start the paddle at a specified rotation speed (e.g., 50 rpm).

-

Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

Sample Preparation: Filter the collected samples to remove any resin particles.

-

Analysis: Quantify the concentration of the drug in each sample using a validated analytical method.

-

Data Analysis: Plot the cumulative percentage of drug released versus time for both Dowex 50WX8 and 50WX4 resinates to compare their release profiles.

Conclusion

For researchers and drug development professionals, the selection between these two resins should be a carefully considered decision based on the specific requirements of the application. For applications requiring controlled, sustained release or high physical durability, Dowex 50WX8 is often the superior choice. Conversely, for processes where rapid ion exchange or the accommodation of larger molecules is critical, Dowex 50WX4 may be more suitable. Understanding these fundamental differences is key to optimizing experimental outcomes and advancing scientific discovery.

References

A Technical Guide to Polystyrene-Divinylbenzene (PS-DVB) Resin: Core Characteristics and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Polystyrene-divinylbenzene (PS-DVB) resin is a highly versatile copolymer that has become a cornerstone in a vast array of scientific and industrial applications, including chromatography, solid-phase synthesis, ion exchange, and drug delivery systems.[1][2] Its robustness, tunable porosity, and chemical stability make it an ideal support matrix for a wide range of chemical modifications and separation processes.[3] This technical guide provides an in-depth exploration of the core characteristics of PS-DVB resin, complete with detailed experimental protocols for its characterization and synthesis.

Core Characteristics of Polystyrene-Divinylbenzene Resin

The physical and chemical properties of PS-DVB resin can be tailored by controlling the manufacturing process, primarily the degree of cross-linking with divinylbenzene (B73037) (DVB) and the use of porogens during polymerization.[4][5] These factors significantly influence the resin's performance in various applications.

Physical and Chemical Properties

The fundamental properties of PS-DVB resin are summarized in the table below, providing a comparative overview of key quantitative data.

| Property | Typical Value Range | Significance |

| Form | Fine beads or microspheres[6][7] | Provides high surface area for interactions. |

| Particle Size | 200-400 mesh (37-74 µm)[8]; Can range from 1 µm to several millimeters[9][10] | Influences packing density, flow characteristics in columns, and reaction kinetics. |

| Cross-linking | 1% - 60% DVB[1][4] | Determines the resin's mechanical stability, swelling behavior, and porosity. Higher cross-linking leads to a more rigid structure.[5] |

| Surface Area | 500 - >700 m²/g[8][11] | A larger surface area provides more sites for interaction, crucial for adsorption and catalysis. |

| Pore Size | 0.8 - 360 nm[10][12] | Dictates the size of molecules that can access the interior of the resin beads, affecting selectivity in separations. |

| Density | ~0.29 g/cm³ (free fall)[6][13] | Important for packing columns and calculating bed volume. |

| Water Solubility | Insoluble[6][13] | Essential for its use in aqueous environments and for maintaining structural integrity. |

| Stability | Stable, but moisture sensitive and incompatible with strong oxidizing agents[6][13] | Dictates storage conditions and chemical compatibility. |

| Melting Point | ~270 °C[6][13] | Indicates high thermal stability. |

Performance Characteristics

The performance of PS-DVB resin is a direct consequence of its physical and chemical properties. Key performance indicators are detailed below.

| Performance Characteristic | Description | Typical Values/Observations |

| Swelling Behavior | The ability of the resin to absorb solvents, causing the polymer matrix to expand. This is crucial for allowing reagents to access the reactive sites within the beads.[1] | Swelling is solvent-dependent. For example, 1% DVB cross-linked resin swells 4-6 times its original volume in Dichloromethane (DCM).[1] Swelling decreases with increased cross-linking.[5] |

| Thermal Stability | The ability to withstand high temperatures without degradation. | Degradation typically begins above 300°C.[14] Increased DVB content enhances thermal stability.[15][16] |

| Mechanical Properties | The rigidity and strength of the resin beads. | Higher cross-linking with DVB improves the elastic modulus, bulk modulus, and shear modulus of the resin.[17] |

| Ion-Exchange Capacity | For functionalized resins, this is the measure of the number of exchangeable ions per unit of resin. | Can be tailored through the degree of functionalization. For example, sulfonated resins can have exchange capacities ranging from 0.03 to 1.80 mmol/g.[9] |

Synthesis and Functionalization of PS-DVB Resin

The most common method for synthesizing PS-DVB resin beads is suspension polymerization.[4][9] This process involves dispersing a monomer phase (styrene and DVB) in an aqueous phase, followed by polymerization to form solid beads. Subsequent functionalization introduces active groups onto the aromatic rings of the polymer, tailoring the resin for specific applications.

Synthesis of PS-DVB Resin via Suspension Polymerization

Functionalization of PS-DVB Resin

PS-DVB resin can be functionalized to introduce a variety of chemical groups, thereby altering its surface properties and enabling its use in applications like ion-exchange chromatography.[9][18]

Experimental Protocols for Characterization

Accurate characterization of PS-DVB resin is essential for ensuring its suitability for a given application. The following sections provide detailed methodologies for key characterization experiments.

Determination of Surface Area (BET Method)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials.[7][10]

Protocol:

-

Sample Preparation: Accurately weigh a sufficient amount of the dry PS-DVB resin sample into a sample tube. Degas the sample under vacuum or with a flow of an inert gas (e.g., nitrogen) at an elevated temperature (e.g., 200°C) to remove any adsorbed contaminants from the surface. The specific degassing temperature and time should be chosen to avoid thermal degradation of the polymer.[11]

-

Analysis: After degassing and cooling, the sample tube is transferred to the analysis port of the BET instrument. The analysis is performed by adsorbing a layer of nitrogen gas onto the surface of the resin at cryogenic temperatures (liquid nitrogen, 77 K).

-

Data Acquisition: The instrument measures the amount of nitrogen gas adsorbed at various partial pressures.

-

Calculation: The BET equation is applied to the adsorption data to calculate the specific surface area, typically reported in m²/g.[7]

Determination of Pore Size and Pore Volume (Mercury Intrusion Porosimetry)

Mercury intrusion porosimetry is a technique used to characterize the porosity of a material by applying pressure to a sample immersed in mercury.[19][20]

Protocol:

-

Sample Preparation: A known amount of the dry resin sample is placed in a sample cup (penetrometer).

-

Evacuation and Filling: The penetrometer is evacuated to remove air from the pores and then filled with mercury.

-

Pressurization: The pressure on the mercury is gradually increased, forcing it to intrude into the pores of the resin. The volume of mercury intruded at each pressure increment is recorded.

-

Data Analysis: The Washburn equation is used to relate the applied pressure to the pore diameter. This allows for the determination of the pore size distribution, total pore volume, and other porosity characteristics.[19]

Determination of Swelling Ratio

The swelling ratio provides a measure of how much a resin expands in a particular solvent.

Protocol:

-

Initial Measurement: Place a known mass of dry resin (approximately 1 g) into a graduated cylinder.[12]

-

Solvent Addition: Add a specific solvent to the graduated cylinder to fully immerse the resin.

-

Equilibration: Seal the cylinder and allow the resin to swell for a set period (e.g., 24 hours) to reach equilibrium. Gently agitate the mixture initially and after a few hours to ensure all air bubbles are removed.[12]

-

Volume Measurement: After the equilibration period, measure the final volume of the swollen resin.

-

Calculation: The swelling ratio is calculated as the final swollen volume divided by the initial dry mass of the resin (mL/g).[12]

Determination of Ion-Exchange Capacity

This protocol is for determining the total ion-exchange capacity of a cation-exchange resin.

Protocol:

-

Resin Preparation: A known mass of the dry, functionalized (e.g., sulfonated) PS-DVB resin is placed in a chromatography column.[21]

-

Conversion to H+ Form: The resin is thoroughly washed with a strong acid (e.g., HCl) to ensure all exchange sites are in the hydrogen (H+) form, followed by rinsing with deionized water until the eluent is neutral.

-

Ion Exchange: A solution of a neutral salt with a known concentration (e.g., sodium sulfate) is passed through the column at a controlled flow rate.[21] This causes the exchange of the H+ ions on the resin with the cations from the salt solution (e.g., Na+).

-

Titration: The eluent containing the displaced H+ ions is collected and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator or a pH meter.[3][21]

-

Calculation: The ion-exchange capacity is calculated from the volume of the titrant used and is typically expressed in milliequivalents per gram (meq/g) of dry resin.[1][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14]

Protocol:

-

Sample Preparation: A small, accurately weighed sample of the PS-DVB resin is placed in a TGA sample pan.

-

Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).[22]

-

Analysis: The furnace heats the sample according to the program, and the microbalance continuously records the sample's mass.

-

Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of thermal degradation. The derivative of this curve (DTG) can be used to identify the temperatures of maximum degradation rates.[14]

Experimental and Logical Workflows

The characterization of PS-DVB resin follows a logical workflow to ascertain its properties for specific applications.

This comprehensive guide provides a foundational understanding of the core characteristics of polystyrene-divinylbenzene resin, equipping researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and characterize this important class of polymeric materials. The detailed protocols and visual workflows serve as practical resources for laboratory applications.

References

- 1. membrain.cz [membrain.cz]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 4. jgmaas.com [jgmaas.com]

- 5. dardel.info [dardel.info]

- 6. particletechlabs.com [particletechlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 10. epfl.ch [epfl.ch]

- 11. Swelling Volumes of Polystyrene, TentaGel® and HypoGel® Resins [rapp-polymere.com]

- 12. web.itu.edu.tr [web.itu.edu.tr]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. usp.org [usp.org]

- 15. Mercury Intrusion Porosimetry Basics: Measuring Pores in Solids | Anton Paar Wiki [wiki.anton-paar.com]

- 16. Surface area determination of a polystyrene-divinylbenzene chromatographic packing material via ionic amphiphile adsorption from aqueous mobile phases and application of Gouy-Chapman theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Mercury Porosimetry | Materials Research Institute [mri.psu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Thermal and Calorimetric Investigations of Some Phosphorus-Modified Chain Growth Polymers 2: Polystyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epublications.marquette.edu [epublications.marquette.edu]

Dowex 50 safety and handling precautions

An In-depth Technical Guide on the Safety and Handling of Dowex® 50 Ion-Exchange Resin

This guide provides comprehensive safety protocols, handling procedures, and emergency responses for Dowex® 50, a strong acid cation exchange resin. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this material in a laboratory setting. Adherence to these guidelines is critical for protecting personnel and maintaining the integrity of experimental outcomes.

Dowex® 50 is a bead-form, strongly acidic cation exchange resin. It consists of a polystyrene matrix cross-linked with divinylbenzene (B73037) and functionalized with sulfonic acid groups.[1][2][3] It is widely used in applications such as deionization, chemical separation, and as a catalyst.[2] The resin is typically supplied as moist, beige to tan or greenish-tan spheres.[4][5]

Table 1: Physical and Chemical Properties

| Property | Value | References |

| Physical State | Solid beads | [4] |

| Appearance | Beige, Pale cream to pale brown or tan | [2][4] |

| Odor | Odorless | [6] |

| Solubility | Insoluble in water | [5][6][7][8] |

| pH | 3.0 (in aqueous suspension) | [5] |

| Autoignition Temperature | >500 °C / 932 °F | [4][7][9][10] |

| Density | ~0.802 g/mL | [5] |

| Moisture Content | 50-58% | |

| Matrix | Polystyrene-divinylbenzene (DVB) | [3] |

| Functional Group | Sulfonic Acid | [2] |

Hazard Identification and Toxicology

The primary hazard associated with Dowex® 50 is the risk of serious eye damage.[4][10][11][12][13][14] It may also cause skin and respiratory tract irritation.[15][13][16] The material is stable under normal conditions but is incompatible with strong oxidizing agents.[7][9][12] Thermal decomposition can release irritating and toxic gases, including sulfur oxides, carbon monoxide, and carbon dioxide.[4][7][9][12]

Table 2: Toxicological Data

| Endpoint | Result | Species | References |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [6][7][10] |

| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (ATE) | Not specified | [4] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage/burns | Not applicable | [4][10][11][12][13][14] |

| Skin Corrosion/Irritation | May cause skin irritation | Not applicable | [15][13] |

| Respiratory Irritation | May cause respiratory tract irritation from dust | Not applicable | [15] |

| Carcinogenicity | Not considered carcinogenic | Not applicable | [13] |

ATE: Acute Toxicity Estimate

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are mandatory to minimize exposure and ensure personal safety when handling Dowex® 50 resin.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale | References |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133) | To protect against dust particles and prevent serious eye damage. | [7][11][16][17] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) | To prevent skin contact and potential irritation. | [15][6][11][16][17] |

| Body Protection | Long-sleeved laboratory coat or appropriate protective clothing | To prevent skin exposure. | [15][9][11] |

| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent respiratory tract irritation from airborne particles. | [4][15][9][11] |

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

Caption: PPE Selection Workflow for Dowex® 50.

Experimental Protocols and Handling Procedures

Strict adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

General Handling

-

Ventilation: Always work in a well-ventilated area. A fume hood may be necessary for procedures that could generate dust or when using the resin with volatile substances.[4][11][17]

-

Avoid Dust: Avoid creating dust when transferring the resin from its container. Use a scoop or spatula for transfers.[4][9][11][17]

-

Hygiene: Wash hands and forearms thoroughly after handling.[11][16] Do not eat, drink, or smoke in the work area.[11]

-

Container Management: Keep the container tightly closed when not in use to prevent contamination and spills.[7][9][11]

Storage

-

Store Dowex® 50 in a dry, cool, and well-ventilated area.[7][9][11]

-

Keep containers tightly sealed to prevent moisture absorption.[7][9][11]

-

Store away from incompatible materials, particularly strong oxidizing agents.[7][9][11][12]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[15][11][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][11][12]

-

Skin Contact: Wash off immediately with soap and plenty of water.[11][16] Remove any contaminated clothing.[15][7] If irritation develops, seek medical attention.[11]

-

Inhalation: Move the individual to fresh air.[4][15][11] If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[4][7]

-

Ingestion: Do not induce vomiting.[11] If the person is conscious, have them rinse their mouth with water and drink plenty of water.[4][7][12] Never give anything by mouth to an unconscious person and seek immediate medical attention.[7][11]

Spill Management and Disposal

In the event of a spill, prompt and correct action is necessary to mitigate risks.

Spill Response Protocol

The following protocol outlines the steps for managing a solid spill of Dowex® 50.

-

Alert Personnel: Notify personnel in the immediate area of the spill.

-

Evacuate: Evacuate non-essential personnel from the spill area.[18]

-

PPE: Don the appropriate personal protective equipment as detailed in Section 3.[7][17]

-

Containment: Prevent further spreading of the spilled material.[11]

-

Cleanup: Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4][9][17][20]

-

Decontaminate: Thoroughly wash the affected area with a mild detergent solution and water.[21][22]

-

Dispose: Place all cleanup materials (e.g., contaminated paper towels, gloves) into a sealed bag and dispose of them along with the spilled resin according to institutional and local regulations.[21][22]

The diagram below provides a logical workflow for responding to a spill.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 11119-67-8: Dowex 50W-X8 | CymitQuimica [cymitquimica.com]

- 3. Dowex® 50 W X 8, 1 kg, CAS No. 11119-67-8 | Cation Exchanger | Dowex® Ion Exchanger | Ion Exchanger | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. uvm.edu [uvm.edu]

- 5. 11119-67-8 CAS MSDS (DOWEX(R) 50 WX8) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. 12612-37-2 CAS MSDS (DOWEX(R) 50 WX2) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. fishersci.fr [fishersci.fr]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. eshop.chibek.com [eshop.chibek.com]

- 15. westliberty.edu [westliberty.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. geneseo.edu [geneseo.edu]

- 18. echemi.com [echemi.com]

- 19. jk-sci.com [jk-sci.com]

- 20. fishersci.com [fishersci.com]

- 21. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 22. ehs.utk.edu [ehs.utk.edu]

An In-depth Technical Guide to the Storage of Dowex 50W X8 Resin

For Researchers, Scientists, and Drug Development Professionals

Dowex 50W X8 is a robust, strongly acidic cation exchange resin widely utilized in various scientific and industrial applications, including chromatography, water treatment, and catalysis. The resin's performance and longevity are intrinsically linked to its storage and handling. This technical guide provides a comprehensive overview of the optimal storage conditions, factors influencing stability, and methodologies for assessing the resin's integrity over time.

Recommended Storage Conditions

Proper storage is paramount to preserving the ion exchange capacity and physical integrity of Dowex 50W X8 resin. The following table summarizes the recommended storage parameters.

| Parameter | Recommended Condition | Rationale and Remarks |

| Temperature | 0°C to 50°C (32°F to 120°F) | To prevent freezing and thermal degradation of the resin beads.[1] Temperatures below 0°C can cause the water within the beads to freeze, leading to mechanical stress and potential fracture.[1] Elevated temperatures can accelerate the degradation of the sulfonic acid functional groups, resulting in a loss of ion exchange capacity.[1] |

| Packaging | Tightly sealed, original containers | To protect the resin from atmospheric moisture, oxygen, and contaminants. Prevents the resin from drying out. |

| Environment | Dry, cool, and well-ventilated area | Minimizes exposure to humidity and extreme temperatures. Good ventilation helps to dissipate any potential volatile organic compounds. |

| Light Exposure | Away from direct sunlight | While not explicitly detailed in the provided search results for Dowex 50W X8, it is general good practice for chemical storage to avoid direct sunlight to prevent potential photodegradation. |

Key Factors Influencing Resin Stability

Several factors can adversely affect the stability of Dowex 50W X8 resin during storage and handling. Understanding these factors is crucial for mitigating degradation and ensuring consistent performance.

| Factor | Effect on Resin | Mitigation Strategies |

| Oxidizing Agents | Strong oxidizing agents (e.g., nitric acid, chromic acid, chlorine) can cause rapid and irreversible degradation of the polystyrene-divinylbenzene matrix and the sulfonic acid functional groups. | Store the resin away from any oxidizing chemicals. Ensure that the storage area is designated for non-reactive materials. |

| Metallic Catalysts | The presence of certain metal ions, such as iron, manganese, and copper, can catalyze the oxidative degradation of the resin, especially in the presence of oxygen.[1] | Use deionized or distilled water for any rinsing or slurry preparation. Avoid contact with metallic spatulas or containers that may corrode. |

| Organic Fouling | Certain organic compounds can foul the resin, blocking the pores and active sites, which reduces the ion exchange capacity. | Store in a clean environment and ensure containers are sealed to prevent the ingress of organic vapors or particulates. |

| Repeated Freeze-Thaw Cycles | Can cause mechanical damage to the resin beads, leading to the formation of fines and a reduction in column performance.[1] | Maintain a consistent storage temperature above freezing. If the resin does freeze, it should be thawed slowly and completely at room temperature before use.[1] |

| Dehydration | Allowing the resin to dry out can cause shrinkage and cracking of the beads. Upon rehydration, the rapid swelling can lead to bead fracture. | Keep containers tightly sealed. If the resin is to be stored for an extended period, it should be kept in a hydrated state, typically in deionized water. |

Experimental Protocols for Resin Integrity Assessment

To ensure the quality and performance of stored Dowex 50W X8 resin, periodic testing of its physical and chemical properties is recommended. The American Society for Testing and Materials (ASTM) provides standardized methods for evaluating ion-exchange resins.

Determination of Ion Exchange Capacity (ASTM D2187)

The ion exchange capacity is a critical parameter that reflects the number of active functional groups available for ion exchange. A decrease in capacity over time is an indicator of resin degradation.

Methodology Outline:

-

Pretreatment: A known volume of the resin is converted to a specific ionic form (typically the sodium form for cation exchangers) to ensure a uniform basis for comparison.[2]

-

Column Loading: The pretreated resin is packed into a chromatography column.

-

Elution: A solution containing a known concentration of a salt (e.g., calcium chloride) is passed through the column to displace the ions from the resin.

-

Titration: The eluate is collected, and the concentration of the displaced ions is determined by titration.

-

Calculation: The total capacity is calculated based on the amount of displaced ions and the volume of the resin.

Moisture Content Analysis (ASTM D2187)

The moisture content of the resin is an important physical property that can affect its handling, shipping weight, and exchange capacity when measured on a weight basis.

Methodology Outline:

-

Sampling: A representative sample of the resin is accurately weighed.

-

Drying: The sample is dried in an oven at a specified temperature (e.g., 105°C) until a constant weight is achieved.

-

Weighing: The dried sample is cooled in a desiccator and then weighed.

-

Calculation: The moisture content is calculated as the percentage of weight loss.

Logical Relationships in Storage and Handling

The following diagram illustrates the logical flow and considerations for the proper storage and handling of Dowex 50W X8 resin to ensure its long-term stability and performance.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the reliability and optimal performance of Dowex 50W X8 resin in their critical applications. Regular assessment of the resin's properties, especially when stored for extended periods, is a crucial component of quality control and will contribute to the reproducibility of experimental results.

References

Methodological & Application

Application Notes and Protocols for Dowex 50 Column Chromatography

Introduction